4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine

Description

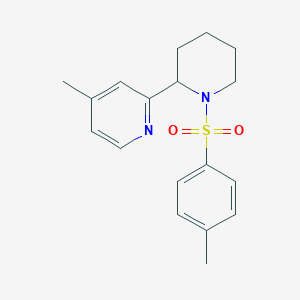

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22N2O2S |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

4-methyl-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |

InChI |

InChI=1S/C18H22N2O2S/c1-14-6-8-16(9-7-14)23(21,22)20-12-4-3-5-18(20)17-13-15(2)10-11-19-17/h6-11,13,18H,3-5,12H2,1-2H3 |

InChI Key |

IAOPQGTZIHAEGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=NC=CC(=C3)C |

Origin of Product |

United States |

A Nexus of Nitrogen Containing Heterocycles

The chemical identity of 4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine is deeply rooted in the rich field of nitrogen-containing heterocyclic chemistry. These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are fundamental building blocks in a vast array of natural products and synthetic molecules. nih.govopenmedicinalchemistryjournal.com The pyridine (B92270) and piperidine (B6355638) rings, the two core components of the title compound, are among the most ubiquitous and well-studied nitrogen heterocycles. nih.govnih.gov

The pyridine ring, an aromatic six-membered heterocycle, is a common feature in numerous pharmaceuticals and agrochemicals. lifechemicals.comnih.govnih.gov Its electronic properties and ability to participate in a variety of chemical transformations make it a versatile scaffold in organic synthesis. nih.govdovepress.com The presence of a methyl group at the 4-position of the pyridine ring in this compound can influence its electronic and steric properties, potentially modulating its reactivity and biological activity.

Complementing the aromatic pyridine is the saturated piperidine ring. Piperidine derivatives are also of immense importance in medicinal chemistry, appearing in the structures of many approved drugs. nih.gov The conformational flexibility of the piperidine ring allows it to interact with biological targets in a three-dimensional manner, a crucial aspect in drug design. The tosyl group (p-toluenesulfonyl) attached to the piperidine nitrogen serves as a robust protecting group, stabilizing the amine and influencing the stereochemical outcome of reactions. This strategic combination of a functionalized pyridine and a protected piperidine creates a molecule with a distinct chemical profile and potential for further elaboration.

A Legacy of Scaffold Research: Tosylpiperidine and Pyridine

The scientific journey leading to the synthesis and investigation of molecules like 4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine is built upon decades of foundational research into its constituent scaffolds. The exploration of pyridine (B92270) and piperidine (B6355638) derivatives has a long and storied history in organic chemistry.

The initial isolation and characterization of pyridine dates back to the 19th century. nih.gov Since then, the development of synthetic methodologies for the functionalization of the pyridine ring has been a continuous area of research, leading to a vast library of substituted pyridines with diverse applications. nih.govmdpi.comsemanticscholar.org

Similarly, piperidine and its derivatives have been extensively studied, with early research often focused on alkaloids and other natural products containing this motif. bath.ac.ukchemrevlett.com The development of methods for the stereoselective synthesis of substituted piperidines has been a significant achievement in organic synthesis. nih.gov The use of the tosyl group as a protecting group for the piperidine nitrogen became a standard practice, allowing for controlled chemical manipulations of the piperidine ring. The stability of the tosyl group under a wide range of reaction conditions has made it an invaluable tool for synthetic chemists.

The strategic coupling of pyridine and piperidine rings represents a more recent, yet highly fruitful, area of investigation. This combination allows for the creation of molecules with both the planar, aromatic characteristics of pyridine and the three-dimensional, flexible nature of piperidine, opening up new avenues for the design of complex molecular architectures.

The Forefront of Research: Significance of 4 Methyl 2 1 Tosylpiperidin 2 Yl Pyridine

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound identifies the most strategic disconnection at the C-C bond between the pyridine and piperidine rings. This approach simplifies the molecule into two key building blocks: a 4-methylpyridine synthon and a 1-tosylpiperidine synthon.

This disconnection is advantageous as it allows for the separate synthesis and functionalization of each heterocyclic core before their eventual coupling. The corresponding synthetic equivalents, or reagents, for these synthons would be an organometallic derivative of N-tosylpiperidine and an electrophilic 2-halopyridine derivative. For instance, a Negishi-type cross-coupling reaction is a highly plausible forward synthetic step, which would utilize a 2-(organozinc)piperidine and a 2-bromopyridine. acs.org

An alternative, though less common for this specific linkage, could involve disconnecting the N-S bond of the tosyl group, which is a late-stage protection or derivatization step, or considering C-N bond-forming cyclizations to form the piperidine ring itself. However, the C(sp²)–C(sp³) disconnection between the two rings represents the most convergent and modular approach.

Preparation of Key Intermediates

The success of the synthesis hinges on the efficient preparation of the two primary heterocyclic intermediates.

Synthesis of Tosylpiperidine Moieties

The 1-tosylpiperidine moiety serves as a crucial building block. The synthesis typically begins with the protection of the piperidine nitrogen with a tosyl group. This is achieved by reacting piperidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to yield N-tosylpiperidine.

To be utilized in a cross-coupling reaction, this intermediate must be functionalized at the C2 position. A common strategy involves the deprotonation of N-Boc-piperidine, a related protected piperidine, at the C2 position using a strong base like s-butyllithium in the presence of a chiral ligand such as sparteine, followed by transmetalation with a metal salt like zinc chloride to form a stereochemically rigid organozinc reagent. acs.org A similar approach can be envisaged for N-tosylpiperidine to generate the required C2-functionalized coupling partner. The N-tosyl group can influence the acidity of the adjacent protons, facilitating regioselective deprotonation.

Synthesis of Methylated Pyridine Precursors

The second key intermediate is a methylated pyridine functionalized with a leaving group at the C2 position, rendering it susceptible to nucleophilic attack or cross-coupling. A common and commercially available starting material is 2-amino-4-methylpyridine. rsc.org

This precursor can be converted into 2-halo-4-methylpyridine through a Sandmeyer-type reaction. For example, treatment of 2-amino-4-methylpyridine with sodium nitrite in the presence of hydrobromic acid and bromine yields 2-bromo-4-methylpyridine. rsc.org Alternatively, diazotization of 2-amino-4-methylpyridine can produce the corresponding 4-methyl-2(1H)-pyridone, which can then be treated with a halogenating agent like phosphorus oxychloride (POCl₃) to furnish 2-chloro-4-methylpyridine. rsc.org

| Starting Material | Reagents | Product | Yield (%) |

| 2-Amino-4-methylpyridine | 1. H₂SO₄, NaNO₂ 2. POCl₃ | 2-Chloro-4-methylpyridine | ~74% (for second step) |

| 2-Amino-4-methylpyridine | HBr, Br₂, NaNO₂ | 2-Bromo-4-methylpyridine | 81% |

This table presents common methods for synthesizing halogenated 4-methylpyridine precursors, with representative yields as found in the literature for similar transformations. rsc.org

Strategic Coupling Reactions for this compound Assembly

The final assembly of the target molecule is achieved by forming the critical C-C bond between the two prepared heterocyclic fragments.

C-N Bond Forming Methodologies

While the primary strategy for assembling the core structure of this compound involves C-C bond formation, C-N bond formation is integral to the synthesis of the precursors. The key C-N bond formation is the tosylation of the piperidine nitrogen. This sulfonamide linkage is robust and serves to protect the nitrogen, preventing side reactions and influencing the stereochemical outcome of subsequent reactions by locking the ring conformation.

Various methods exist for the synthesis of N-tosyl piperidines from precursor amines and diols, showcasing the versatility of sulfonamide chemistry in constructing heterocyclic building blocks. researchgate.net

Stereoselective and Regioselective Synthetic Approaches

The C2 position of the piperidine ring in the target molecule is a stereocenter. Therefore, controlling the stereochemistry is a critical aspect of the synthesis. Stereoselective synthesis of 2-substituted piperidines can be achieved through several methods.

One powerful approach is the use of chiral auxiliaries. Chiral sulfinamides, for instance, can be used to direct the stereoselective addition of nucleophiles to imines, leading to the asymmetric synthesis of 2-substituted piperidines. researchgate.net Another strategy involves asymmetric deprotonation, as mentioned earlier, using a chiral base complex like n-BuLi/(−)-sparteine to selectively deprotonate one enantiomer of a racemic N-protected piperidine. rsc.org This kinetic resolution can provide access to enantiomerically enriched starting material for the coupling step. rsc.org

The coupling reaction itself must be highly regioselective. Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are well-suited for this purpose. acs.orgmdpi.com The reaction between a 2-halo-4-methylpyridine and a C2-piperidyl organozinc reagent, catalyzed by a palladium complex with a suitable phosphine ligand, would selectively form the desired C(pyridine)-C(piperidine) bond. acs.org This method is highly convergent and allows for the reliable preparation of a broad range of functionalized 2-arylpiperidines. acs.org

| Coupling Reaction | Pyridine Partner | Piperidine Partner | Catalyst/Reagents | Key Feature |

| Negishi Coupling | 2-Bromo-4-methylpyridine | N-Tosyl-2-piperidylzinc chloride | Pd(OAc)₂, t-Bu₃P·HBF₄ | High functional group tolerance and regioselectivity. |

This table outlines a proposed strategic coupling reaction for the assembly of the target compound, based on established methodologies for similar structures. acs.org

An exploration of the synthetic pathways and structural analysis of this compound reveals a focus on catalytic efficiency, sustainable practices, and precise molecular characterization. Advances in these areas are critical for the production of complex heterocyclic compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations for 4 Methyl 2 1 Tosylpiperidin 2 Yl Pyridine Derivatives

Design and Synthesis of Analogue Libraries for SAR/SPR Studies

The systematic exploration of the structure-activity and structure-property relationships of 4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine necessitates the design and synthesis of diverse analogue libraries. This process typically involves strategic modifications of the core scaffold to probe the chemical space around it.

The synthesis of such libraries often begins with a readily available starting material, such as 2-amino-4-methylpyridine. The piperidine (B6355638) ring can be introduced through various synthetic routes, including catalytic hydrogenation of the pyridine (B92270) ring followed by N-functionalization. The tosyl group is commonly installed by reacting the secondary amine of the piperidine ring with tosyl chloride in the presence of a base. masterorganicchemistry.com

To build a comprehensive library for SAR and SPR studies, several key positions on the this compound scaffold are targeted for modification:

Piperidine Ring Substitutions: Introduction of various substituents at different positions of the piperidine ring can explore steric and electronic effects on binding and activity.

Pyridine Ring Modifications: Altering the substitution pattern on the pyridine ring, for instance, by changing the position of the methyl group or introducing other functional groups, can modulate the electronic properties and potential interactions of the molecule. nih.gov

The synthesis of these analogues can be achieved through established synthetic methodologies. For instance, Suzuki or Sonogashira cross-coupling reactions can be employed to introduce a variety of substituents onto the pyridine ring. mdpi.com The generation of a focused library of compounds with systematic structural variations is a cornerstone of understanding the SAR and SPR for this class of molecules. nih.gov

Influence of Substituent Variations on Molecular Interactions and Reactivity

The biological activity and physicochemical properties of this compound derivatives are intricately linked to the nature and position of their substituents.

Stereochemical Effects on Biological Interaction Profiles

The piperidine ring in this compound contains a chiral center at the 2-position, where it is attached to the pyridine ring. This introduces the possibility of stereoisomers (enantiomers and diastereomers), which can have profoundly different biological activities. nih.govnih.gov The three-dimensional arrangement of atoms is critical for the specific interactions with biological targets such as enzymes or receptors.

The orientation of the pyridine ring relative to the piperidine scaffold can significantly influence how the molecule fits into a binding pocket. One enantiomer may exhibit a much higher affinity for a target than the other due to a more favorable complementary interaction with the binding site. Therefore, the stereoselective synthesis of individual isomers is often a crucial step in SAR studies to identify the eutomer, the more active enantiomer.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

QSAR and QSPR studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov

Computational Descriptors and Predictive Model Development

To build robust QSAR and QSPR models, a set of numerical descriptors that characterize the structural, electronic, and physicochemical properties of the this compound derivatives is required. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Molecular shape, volume, and surface area-related parameters.

These descriptors, calculated for a series of analogues with known activities or properties, are then used to develop a mathematical model. chemrevlett.com Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest and Support Vector Machines (SVM) are commonly employed to build these predictive models. researchgate.net The quality and predictive power of the developed models are rigorously validated using internal and external validation techniques. chemrevlett.com

Predictive Insights into Chemical Behavior and Ligand Binding

Once validated, QSAR and QSPR models can provide valuable predictive insights:

Predicting Biological Activity: QSAR models can be used to predict the biological activity of newly designed, unsynthesized analogues of this compound. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency. nih.gov

Understanding Key Structural Features: The descriptors that are most influential in the QSAR model can highlight the key structural features that are either beneficial or detrimental to the desired biological activity. This provides a deeper understanding of the SAR.

Predicting Physicochemical Properties: QSPR models can predict important properties such as solubility, lipophilicity (logP), and metabolic stability. These predictions are crucial for designing compounds with favorable drug-like properties.

Informing Ligand Binding Hypotheses: By correlating structural features with activity, QSAR models can help to formulate hypotheses about how these ligands bind to their biological target. For instance, the importance of a particular steric or electronic descriptor might suggest a specific interaction within the binding site. nih.gov

The integration of analogue synthesis, biological testing, and computational modeling provides a powerful and iterative cycle for the optimization of lead compounds based on the this compound scaffold.

Conformational Analysis and Dynamic Behavior of this compound and its Analogues

The piperidine ring, a common scaffold in medicinal chemistry, typically adopts a chair conformation to minimize angular and torsional strain. However, the presence of substituents on both the nitrogen and a carbon atom, as in the case of this compound, introduces complex stereochemical considerations that dictate the preferred orientation of these groups.

A significant factor governing the conformation of N-substituted 2-alkylpiperidines is the phenomenon known as A(1,3) strain or pseudoallylic strain. This steric interaction occurs between the substituent on the nitrogen atom and the substituent at the C2 position of the piperidine ring. To alleviate this strain, the C2 substituent often preferentially occupies an axial position. This places it further away from the bulky N-substituent. Studies on N-acylpiperidines have shown that the pseudoallylic strain can compel a 2-substituent into an axial orientation. copernicus.org For instance, in N-Boc-2-methylpiperidine, the conformation where the methyl group is axial is the most stable.

In this compound, the bulky tosyl (p-toluenesulfonyl) group on the piperidine nitrogen would be expected to exert a similar conformational control. Consequently, the 4-methyl-2-pyridyl group at the C2 position is likely to favor an axial orientation to minimize steric clash with the tosyl group. This would result in a chair conformation where the large pyridyl group is axial and the hydrogen atom at C2 is equatorial. The methyl group at the C4 position of the pyridine ring is distant from the stereogenic center at C2 and is not expected to significantly influence the conformational preference of the piperidine ring itself.

The dynamic behavior of this compound and its analogues is characterized by several key rotational and inversional processes. These include the ring inversion of the piperidine scaffold and the rotation around the N-S (tosyl) and C-C (piperidine-pyridine) single bonds.

The piperidine ring can undergo a chair-to-chair interconversion. However, due to the presence of the bulky N-tosyl group, this process is expected to have a significant energy barrier. The transition state for this inversion would likely involve a high-energy twist-boat or half-chair conformation.

Rotation around the N-S bond of the tosyl group is also a critical dynamic process. The N-S bond in sulfonamides possesses a degree of double bond character due to the delocalization of the nitrogen lone pair into the d-orbitals of the sulfur atom. This imparts a significant barrier to rotation. Studies on related N,N-disubstituted nonafluorobutane-1-sulfonamides have reported rotational energy barriers around the S-N bond to be in the range of 62–71 kJ/mol. researchgate.net A similar range would be expected for the N-tosyl bond in the title compound. This restricted rotation can lead to the existence of distinct rotamers at room temperature, which may be observable by dynamic NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational and dynamic properties of molecules in solution. For this compound, the coupling constants between protons on the piperidine ring, particularly the vicinal coupling constants (³J), can provide valuable information about the dihedral angles and thus the ring conformation. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, which can help to confirm the relative orientation of substituents.

Variable temperature NMR studies can be employed to determine the energy barriers associated with dynamic processes such as ring inversion and bond rotation. By monitoring the coalescence of signals as the temperature is increased, the Gibbs free energy of activation (ΔG‡) for these processes can be calculated.

X-ray crystallography provides definitive information about the solid-state conformation of a molecule. A crystal structure of this compound or a close analogue would provide precise bond lengths, bond angles, and dihedral angles, confirming the preferred chair conformation of the piperidine ring and the relative orientation of the substituents.

Table 1: Conformational Preferences in N-Substituted 2-Methylpiperidines

| N-Substituent | Preferred Conformation of 2-Methyl Group | Driving Factor | Reference |

| -CHO | Axial | A(1,3) Strain | copernicus.org |

| -C(O)CH₃ | Axial | A(1,3) Strain | copernicus.org |

| -Boc | Axial | A(1,3) Strain |

Table 2: Rotational Energy Barriers in Related N-Substituted Heterocycles

| Compound Class | Rotating Bond | ΔG‡ (kJ/mol) | Method | Reference |

| N-Benzoyl piperidines | C(O)-N | ~60 | Dynamic NMR | |

| N,N-Disubstituted nonafluorobutane-1-sulfonamides | S-N | 62-71 | Dynamic NMR | researchgate.net |

Computational and Theoretical Studies of 4 Methyl 2 1 Tosylpiperidin 2 Yl Pyridine

Ab Initio and Density Functional Theory (DFT) Calculations

No published studies were found.

A detailed analysis of the electronic structure and bonding of 4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine would require dedicated DFT calculations. Such studies would typically involve geometry optimization to find the lowest energy conformation of the molecule. Subsequent analysis of the optimized structure would provide insights into bond lengths, bond angles, and dihedral angles.

Furthermore, the electronic properties could be investigated through the analysis of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and kinetic stability. A molecular electrostatic potential (MEP) map would reveal the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT Calculation Parameters

| Parameter | Value |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvation Model | PCM (Water) |

| Calculated Properties | Optimized Geometry, HOMO/LUMO Energies, MEP |

This table represents a typical setup for such a study and is for illustrative purposes only, as no actual data exists.

DFT calculations are also a powerful tool for predicting the reactivity of a molecule. By calculating reactivity descriptors such as Fukui functions and dual descriptors, researchers can identify the most reactive sites for various types of chemical reactions. For a tosylated compound, this could include predicting the susceptibility of the tosyl group to be displaced in nucleophilic substitution reactions.

Transition state calculations could elucidate the mechanisms of potential reactions, such as conformational changes or reactions involving the pyridine (B92270) or piperidine (B6355638) rings. This would provide valuable information on the energy barriers and feasibility of different reaction pathways.

Molecular Mechanics and Molecular Dynamics Simulations

No published studies were found.

The flexible piperidine ring and the rotatable bond connecting it to the pyridine ring suggest that This compound can adopt multiple conformations. Molecular mechanics and, more extensively, molecular dynamics simulations would be necessary to explore the conformational space and identify the most stable conformers. This is critical for understanding its three-dimensional structure and how it might interact with other molecules.

MD simulations can provide a dynamic picture of how the molecule behaves in different solvent environments. This includes analyzing the radial distribution functions of solvent molecules around specific atoms of the solute to understand the solvation shell structure. Such simulations would also be key to studying potential intermolecular interactions, such as hydrogen bonding or pi-stacking, which could be important if this molecule were to be considered for applications in materials science or as a ligand for a biological target.

Ligand-Based and Structure-Based Computational Design Approaches for this compound

No published studies were found.

In the absence of a known biological target, ligand-based design approaches would be the primary computational strategy for developing analogues of This compound . This would involve creating a library of virtual compounds by modifying the core structure and then using quantitative structure-activity relationship (QSAR) models, if any activity data were available, or similarity-based methods to predict their properties.

If a biological target were to be identified, structure-based design could be employed. This would involve docking the known compound into the active site of the target protein to predict its binding mode and affinity. This information would then guide the design of new derivatives with improved properties.

Pharmacophore Generation and Virtual Screening

Currently, there are no published studies detailing the generation of a specific pharmacophore model derived from this compound. The development of such a model would necessitate a set of known active compounds with a similar structural framework to identify common chemical features essential for a particular biological activity. Virtual screening campaigns based on a pharmacophore model for this compound have not been reported in the scientific literature.

Molecular Docking and Binding Affinity Predictions for Theoretical Interaction Sites

Molecular docking simulations are a powerful tool for predicting the binding orientation and affinity of a ligand to a protein target. However, without known biological targets for this compound, any docking studies would be purely speculative. The scientific literature does not currently contain reports of molecular docking studies or binding affinity predictions for this compound against any specific biological target.

Prediction of Spectroscopic Parameters and Spectroscopic Data Interpretation

While computational methods can be employed to predict spectroscopic data such as NMR (¹H and ¹³C), IR, and mass spectra, specific, peer-reviewed studies presenting predicted or experimentally correlated spectroscopic data for this compound are not available. Such studies would be valuable for the structural elucidation and characterization of the compound.

In Silico Prediction of Chemical Properties and Reaction Outcomes

The prediction of physicochemical properties (e.g., logP, solubility, pKa) and the theoretical modeling of reaction outcomes are standard components of computational chemistry. However, dedicated studies reporting in silico predictions of the chemical properties or reaction pathways specifically for this compound are absent from the current body of scientific literature.

Applications of 4 Methyl 2 1 Tosylpiperidin 2 Yl Pyridine in Advanced Chemical Research

Role as a Synthetic Intermediate for Architecturally Complex Molecules

The intrinsic structural features of 4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine make it a valuable intermediate in the synthesis of more complex molecular architectures. The tosyl group serves as a robust protecting group for the piperidine (B6355638) nitrogen, allowing for selective functionalization at other positions of the molecule. This protecting group can be readily removed under specific conditions to reveal the secondary amine, which can then participate in a variety of coupling reactions.

The presence of the 4-methylpyridine (B42270) unit offers a handle for a range of transformations, including oxidation of the methyl group, metal-catalyzed cross-coupling reactions at the pyridine (B92270) ring, and N-alkylation or coordination at the pyridine nitrogen. The chiral center at the 2-position of the piperidine ring is of particular importance, as it allows for the synthesis of enantiomerically pure target molecules, a critical consideration in pharmaceutical and materials science applications.

While direct literature on the use of this compound as a synthetic intermediate is not abundant, the utility of its core components is well-documented. For instance, the synthesis of various piperidine derivatives is a cornerstone of pharmaceutical development, with numerous methods established for their formation and functionalization nih.gov. The parent compound, (S)-4-Methyl-2-(piperidin-2-yl)pyridine, is commercially available, indicating its utility as a precursor in chiral syntheses chiralen.combldpharm.com. The tosyl group is a commonly employed protecting group in the synthesis of complex amines, and its chemistry is well-understood.

The general strategy for utilizing this compound as an intermediate would likely involve:

Modification of the Pyridine Ring: Reactions such as lithiation followed by electrophilic quench, or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to introduce substituents onto the pyridine ring.

Deprotection of the Piperidine Nitrogen: Removal of the tosyl group would unveil the secondary amine.

Functionalization of the Piperidine Nitrogen: The newly exposed amine could then be acylated, alkylated, or used in other coupling reactions to build up molecular complexity.

This stepwise approach allows for the controlled and predictable synthesis of a wide array of complex molecules with defined stereochemistry.

Coordination Chemistry: Ligand Development and Metal Complexation

The this compound scaffold is an excellent candidate for the development of novel ligands for coordination chemistry. The pyridine nitrogen and the piperidine nitrogen (after deprotection) can act as a bidentate N,N-donor set, capable of chelating to a variety of transition metals. The steric and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on either the pyridine or piperidine rings.

The synthesis of metal complexes with ligands analogous to this compound is well-established. Pyridine-containing ligands are widely used in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions jscimedcentral.com. The complexation of Pd(II) with various functionalized pyridine ligands has been extensively studied, leading to the formation of complexes with general formulas such as PdL42 and [PdL2Y2] nih.gov.

The characterization of such complexes typically involves a suite of spectroscopic and analytical techniques.

Table 1: Spectroscopic and Analytical Data for Characterization of Metal-Pyridine Complexes

| Technique | Information Obtained |

| NMR Spectroscopy | Provides information about the ligand environment and the coordination geometry. Changes in chemical shifts upon coordination can indicate the electronic effects of the metal center on the ligand. |

| Mass Spectrometry | Confirms the molecular weight of the complex and provides information about its stoichiometry. |

| X-ray Diffraction | Determines the solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry. |

| Infrared (IR) Spectroscopy | Can identify the coordination of the ligand to the metal center through shifts in the vibrational frequencies of the pyridine and other functional groups. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, which can be used to understand its electronic structure. |

For this compound, after deprotection of the piperidine nitrogen, it would be expected to form stable complexes with a variety of transition metals, including but not limited to palladium, platinum, rhodium, iridium, copper, and zinc. The chirality of the ligand could also lead to the formation of chiral metal complexes with potential applications in asymmetric catalysis.

Metal complexes derived from pyridine-containing ligands have found widespread use as catalysts in a variety of organic transformations. Palladium(II) complexes with functionalized pyridine ligands, for example, have been shown to be efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions nih.gov. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds.

The catalytic activity of a metal complex is highly dependent on the nature of the ligand. The steric and electronic properties of the this compound ligand could be tuned to optimize the performance of a metal catalyst for a specific reaction. For instance, the methyl group on the pyridine ring can influence the electron-donating ability of the ligand, while the piperidine ring can provide a specific steric environment around the metal center.

Table 2: Potential Catalytic Applications of Metal-4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine Complexes

| Reaction Type | Potential Metal Center | Role of the Ligand |

| Suzuki-Miyaura Coupling | Pd(II) | Enhance catalyst stability and activity, influence product selectivity. |

| Heck Coupling | Pd(II) | Control regioselectivity and stereoselectivity. |

| Asymmetric Hydrogenation | Rh(I), Ir(I) | Induce enantioselectivity through its chiral backbone. |

| Hydrosilylation | Pt(0), Rh(I) | Modulate the reactivity and selectivity of the catalyst. |

| Amidine Synthesis | Zn(II) | Facilitate the nucleophilic addition of amines to nitriles rsc.org. |

Integration into Functional Materials and Supramolecular Assemblies

The unique structural and electronic properties of this compound make it an attractive building block for the construction of functional materials and supramolecular assemblies. The ability of the pyridine unit to participate in hydrogen bonding and π-π stacking interactions can be exploited to direct the self-assembly of molecules into well-defined architectures.

Chiral pyridine-type ligands have been successfully employed in supramolecular chemistry to create enantiomerically pure mononuclear and polynuclear species chimia.ch. These self-assembled structures can exhibit interesting properties, such as chiroptical responses, which are of interest for applications in sensing and materials science. The tosyl group, while primarily a protecting group, can also participate in weak intermolecular interactions, further influencing the packing of molecules in the solid state.

Furthermore, the integration of metal complexes of this compound into polymeric or porous materials could lead to the development of novel heterogeneous catalysts or functional materials with tailored optical or electronic properties. For example, macrocycles containing bis(1,2,3-triazolyl)pyridine motifs have been shown to form nanotube structures in the solid state and exhibit interesting anion binding properties rsc.orgresearchgate.net.

Probes for Investigating Biological Mechanisms and Pathways

Piperidine and pyridine moieties are common structural motifs in a vast number of biologically active compounds and pharmaceuticals nih.gov. Therefore, derivatives of this compound could serve as valuable probes for investigating biological mechanisms and pathways. The compound itself, or its derivatives, could be designed to interact with specific biological targets, such as enzymes or receptors.

For example, the synthesis of pyridinoylpiperidine compounds as 5-HT1F agonists for the treatment of migraine has been reported google.com. This highlights the potential of the core scaffold of this compound in medicinal chemistry. By attaching a fluorescent tag or a reactive group to the molecule, it could be used to visualize the localization of a target protein within a cell or to identify its binding partners.

The development of new antifungal compounds based on 4-Methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines further underscores the potential of related structures in biological applications researchgate.net. The tosyl group could also be replaced with other functionalities to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Contributions to Methodological Development in Organic and Medicinal Chemistry

The exploration of the reactivity and applications of this compound can contribute to the development of new synthetic methodologies in organic and medicinal chemistry. The unique combination of a chiral piperidine, a functionalized pyridine, and a tosyl protecting group presents both challenges and opportunities for synthetic chemists.

Developing efficient and stereoselective methods for the synthesis and functionalization of this compound and its derivatives would be a valuable addition to the synthetic chemist's toolbox. For instance, exploring the use of this ligand in novel catalytic reactions could lead to the discovery of new transformations with high efficiency and selectivity.

The role of pyridine in promoting acylation reactions, such as tosylation, is well-established, where it can act as a nucleophilic catalyst stackexchange.com. Investigating the reactivity of the tosylated piperidine nitrogen in this compound could lead to new insights into the mechanisms of such reactions. Furthermore, the synthesis of libraries of compounds based on the this compound scaffold could be a fruitful approach for the discovery of new drug candidates with improved properties. The synthesis of quinazolin-2,4(1H,3H)-diones from N-pyridyl ureas demonstrates the utility of related pyridine building blocks in constructing complex heterocyclic systems nih.gov.

Compound Names

Future Directions and Emerging Research Avenues for 4 Methyl 2 1 Tosylpiperidin 2 Yl Pyridine

Automated Synthesis and High-Throughput Experimentation

The conventional, one-at-a-time synthesis of molecules is being progressively supplemented by automated and parallel approaches. High-Throughput Experimentation (HTE) utilizes robotic liquid handlers and multi-well plates to rapidly screen and optimize reaction conditions, as well as to generate libraries of related compounds. youtube.comrsc.org For a molecule like 4-Methyl-2-(1-tosylpiperidin-2-yl)pyridine, HTE offers a powerful tool to efficiently explore its chemical derivatization.

Future research will likely focus on applying HTE to optimize the coupling conditions between the pyridine (B92270) and piperidine (B6355638) fragments or to perform late-stage functionalization on the core structure. For instance, an automated platform could screen a wide array of catalysts, ligands, bases, and solvents in parallel to find the optimal conditions for a Suzuki or Buchwald-Hartwig coupling to introduce substituents onto the pyridine ring. acs.org This approach significantly reduces the time and resources required for optimization compared to traditional methods. youtube.com The generation of compound libraries, where systematic variations are made to the core structure, is a key application of HTE. whiterose.ac.uk An automated synthesis platform could rapidly produce a large set of derivatives of this compound for screening in various applications.

Table 7.1.1: Illustrative High-Throughput Experimentation (HTE) Plate Setup for Suzuki Coupling Optimization

This table illustrates a hypothetical 24-well plate experiment designed to screen different palladium catalysts and ligands for a Suzuki coupling reaction on a brominated precursor of this compound.

| Well | Catalyst (mol%) | Ligand | Yield (%) |

| A1 | Pd(OAc)₂ (2%) | SPhos | 85 |

| A2 | Pd(OAc)₂ (2%) | XPhos | 92 |

| A3 | Pd(OAc)₂ (2%) | RuPhos | 78 |

| A4 | Pd(OAc)₂ (2%) | JohnPhos | 88 |

| B1 | Pd₂(dba)₃ (2%) | SPhos | 75 |

| B2 | Pd₂(dba)₃ (2%) | XPhos | 81 |

| B3 | Pd₂(dba)₃ (2%) | RuPhos | 65 |

| B4 | Pd₂(dba)₃ (2%) | JohnPhos | 79 |

| C1 | Pd(PPh₃)₄ (2%) | - | 45 |

| C2 | Pd(PPh₃)₄ (2%) | - | 48 |

| C3 | Pd(PPh₃)₄ (2%) | - | 42 |

| C4 | Pd(PPh₃)₄ (2%) | - | 51 |

Note: Data are hypothetical and for illustrative purposes only.

Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

Furthermore, generative AI models can design entirely new molecules based on the this compound scaffold. By defining a set of desired properties, these models can propose novel structures that are predicted to meet those criteria. This approach accelerates the exploration of the chemical space around the parent compound. frontiersin.orgrsc.org

This table shows a hypothetical output from an AI model, predicting properties for designed analogs of the parent compound where 'R' is a substituent at the 5-position of the pyridine ring.

| Compound ID | R Group | Predicted logP | Predicted Aqueous Solubility (mg/L) | Predicted Metabolic Stability (t½, min) |

| V-001 | -H (Parent) | 3.8 | 25 | 45 |

| V-002 | -F | 3.9 | 22 | 50 |

| V-003 | -Cl | 4.2 | 15 | 48 |

| V-004 | -OCH₃ | 3.6 | 35 | 30 |

| V-005 | -CN | 3.3 | 40 | 55 |

| V-006 | -COOH | 3.1 | 150 | >60 |

Note: Data are hypothetical and generated for illustrative purposes to represent the output of a predictive model.

Exploration of Unconventional Reactivity and Novel Transformations

The rich chemical structure of this compound, featuring multiple potential reaction sites, offers fertile ground for exploring unconventional reactivity. Future research is expected to move beyond standard transformations and investigate novel catalytic systems to functionalize this molecule in new ways. numberanalytics.com

Areas of interest include:

C-H Functionalization: Direct activation and functionalization of the C-H bonds on the pyridine ring or the 4-methyl group would provide a highly efficient route to new derivatives, avoiding the need for pre-functionalized starting materials.

Photocatalysis and Electrocatalysis: These modern synthetic methods operate under mild conditions and can enable unique transformations that are difficult to achieve with traditional thermal methods. numberanalytics.com For example, visible-light photocatalysis could be used to generate radical intermediates, leading to novel alkylation or arylation patterns. acs.org

Ring Transformations: Investigating the reactivity of the tosylpiperidine ring under various conditions could lead to ring-opening, ring-expansion, or rearrangement reactions, yielding completely new heterocyclic scaffolds.

Regium Bond-Driven Assembly: The nitrogen atom of the pyridine ring and oxygen atoms of the tosyl group could participate in non-covalent interactions known as regium bonds with metal centers, potentially guiding the formation of unique supramolecular structures or influencing catalytic processes. rsc.org

Advanced Analytical Techniques for Real-time Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced analytical techniques that allow for real-time monitoring of reactions are becoming increasingly important in chemical synthesis. nih.gov For the synthesis and transformation of this compound, techniques such as in-situ Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) can provide continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are powerful standard methods for analyzing pyridine derivatives. cdc.govnih.govnih.gov The development of rapid sampling interfaces allows these techniques to be used for near real-time monitoring, providing detailed snapshots of the reaction mixture at frequent intervals. This data is invaluable for building kinetic models, identifying unexpected intermediates, and rapidly optimizing reaction conditions for yield and purity. confer.cz

Table 7.4.1: Comparison of Advanced Analytical Techniques for Real-time Reaction Monitoring

| Technique | Principle | Information Provided | Advantages | Limitations |

| In-situ FT-IR | Vibrational spectroscopy | Functional group changes, reactant/product concentrations | Non-invasive, real-time, no sampling required | Complex spectra, sensitivity can be an issue |

| Raman Spectroscopy | Light scattering | Molecular vibrations, similar to IR | Good for aqueous solutions, non-invasive | Fluorescence interference, weak signal |

| Process NMR | Nuclear magnetic resonance | Detailed structural information, quantification | Highly specific, quantitative | Lower sensitivity, expensive equipment |

| UPLC-MS | Chromatography & Mass Spec | Separation and identification of components | High sensitivity and selectivity, detailed analysis | Invasive (requires sampling), not truly instantaneous |

Expanding the Chemical Space of this compound for Diverse Academic Applications

This expanded library can then be screened for a wide range of academic purposes beyond a single initial goal. Potential applications for a diverse library of such pyridine derivatives include:

Medicinal Chemistry: As building blocks for new therapeutic agents. Pyridine and piperidine are common motifs in FDA-approved drugs. frontiersin.orgijnrd.org

Catalysis: As chiral ligands for asymmetric catalysis, leveraging the inherent chirality of the 2-substituted piperidine ring. numberanalytics.com

Materials Science: As components of novel polymers, metal-organic frameworks (MOFs), or photoluminescent materials. mdpi.com

Chemical Biology: As molecular probes to study biological pathways. nih.gov

The strategic diversification at multiple points on the molecule is key to maximizing the structural and functional diversity of the resulting library.

Table 7.5.1: Potential Sites for Chemical Diversification on the this compound Scaffold

| Position | Site of Diversification | Potential Modifications |

| 1 | Pyridine Ring (Positions 3, 5, 6) | Halogenation, Suzuki/Stille/Negishi coupling, C-H arylation/alkylation, amination. |

| 2 | Pyridine Ring (Position 4) | Functionalization of the methyl group (e.g., oxidation, halogenation, further coupling). |

| 3 | Piperidine Ring (Nitrogen) | Replacement of the tosyl group with other sulfonyl groups, acyl groups, or alkyl groups. |

| 4 | Piperidine Ring (Carbons) | Introduction of substituents (e.g., alkyl, aryl, hydroxyl) via modified piperidine precursors. |

By pursuing these future research directions, the scientific community can transform this compound from a single compound into a versatile platform for innovation across multiple chemical disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.